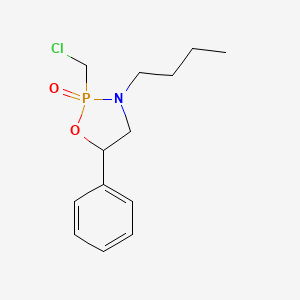
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a complex organophosphorus compound It features a unique oxazaphospholidinone ring structure, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of a chloromethylating agent with a suitable precursor containing the oxazaphospholidinone ring. The reaction conditions often require the use of a base to facilitate the formation of the desired product. Common bases used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The oxazaphospholidinone ring structure may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butyl-2-(hydroxymethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- 3-Butyl-2-(methyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
Uniqueness
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications
Eigenschaften
CAS-Nummer |
67000-75-3 |
|---|---|
Molekularformel |
C13H19ClNO2P |
Molekulargewicht |
287.72 g/mol |
IUPAC-Name |
3-butyl-2-(chloromethyl)-5-phenyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C13H19ClNO2P/c1-2-3-9-15-10-13(17-18(15,16)11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
LIOHSPUKTGDTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(OP1(=O)CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


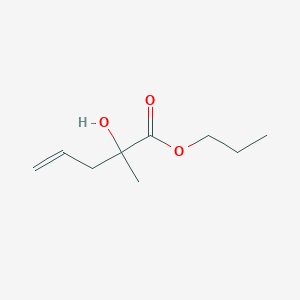
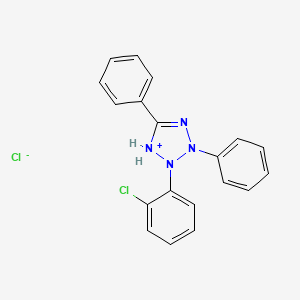
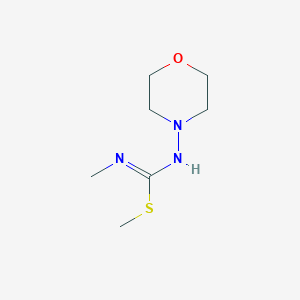

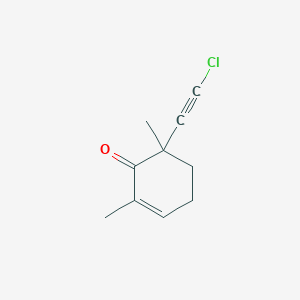
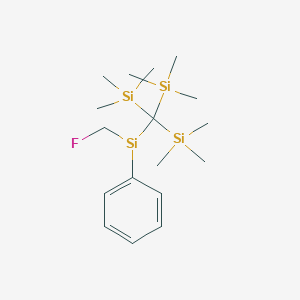
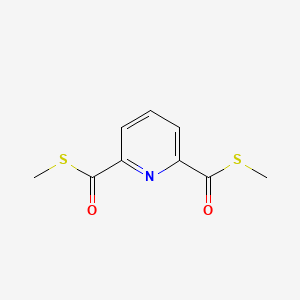
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)

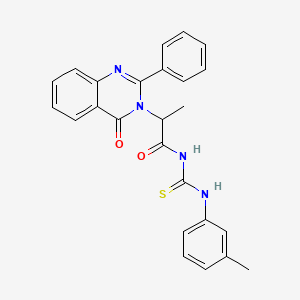
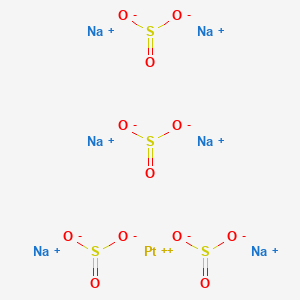
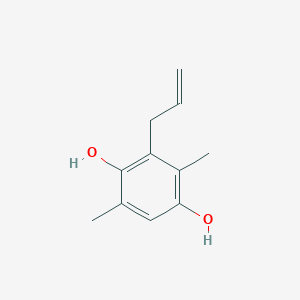

![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
